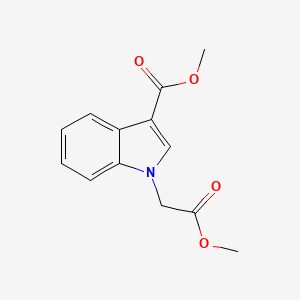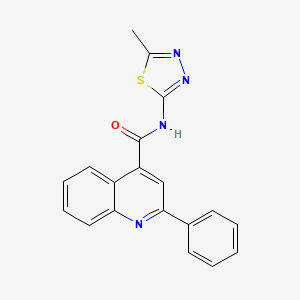
N,N,N'-trimethyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N'-trimethyl-N'-(1-propyl-4-piperidinyl)-1,2-ethanediamine, commonly known as 'Troparil,' is a synthetic compound belonging to the class of phenyltropanes. It is a highly potent and selective dopamine reuptake inhibitor, which makes it a potential candidate for treating various neurological disorders.
Wirkmechanismus
Troparil primarily acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which enhances dopaminergic neurotransmission. Troparil also exhibits some affinity for the serotonin and norepinephrine transporters, but its selectivity for the dopamine transporter is much higher.
Biochemical and physiological effects:
Troparil's primary effect is on the dopaminergic system, which plays a crucial role in regulating various physiological processes, including movement, motivation, reward, and cognition. By inhibiting dopamine reuptake, Troparil enhances dopaminergic neurotransmission, which leads to an increase in locomotor activity, reward-seeking behavior, and improved cognitive function. Troparil has also been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which has neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Troparil is its high selectivity for the dopamine transporter, which makes it a useful tool for studying the dopaminergic system. Additionally, Troparil has a long half-life, which allows for sustained dopamine reuptake inhibition. However, Troparil's high potency and selectivity also pose some limitations, as it can cause off-target effects and toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for Troparil research. One area of interest is its potential use in treating neurodegenerative disorders, such as Parkinson's and Alzheimer's disease. Troparil's neuroprotective effects and ability to enhance dopaminergic neurotransmission make it a promising candidate for these applications. Another area of interest is its potential use in treating cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models. Additionally, Troparil's cognitive-enhancing effects make it a potential candidate for treating cognitive impairments in aging and neurodegenerative disorders.
Synthesemethoden
Troparil can be synthesized by using various methods, including the Mannich reaction, reductive amination, and Friedel-Crafts acylation. The most commonly used method is the Mannich reaction, which involves the condensation of 1-propylpiperidine, formaldehyde, and dimethylamine. The resulting product is then treated with ethanediamine to obtain Troparil.
Wissenschaftliche Forschungsanwendungen
Troparil has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been investigated for its potential use in treating cocaine addiction, as it has been found to reduce cocaine self-administration in rats. Moreover, Troparil has been shown to improve cognitive function and memory in animal models of aging.
Eigenschaften
IUPAC Name |
N,N,N'-trimethyl-N'-(1-propylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N3/c1-5-8-16-9-6-13(7-10-16)15(4)12-11-14(2)3/h13H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZGGIOKVNVIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5452560 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)

![6-(2-naphthyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5880542.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5880545.png)
![N-cyclohexyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5880548.png)
![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)





![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)